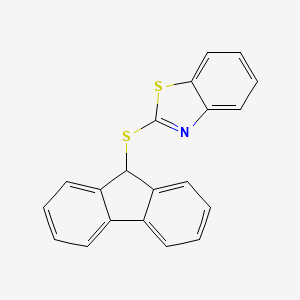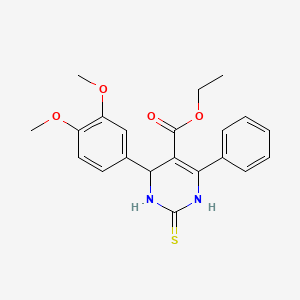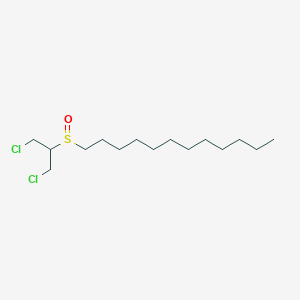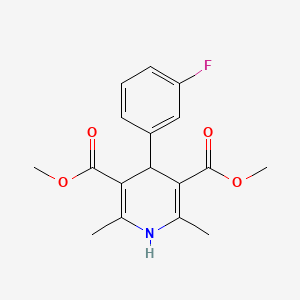![molecular formula C20H18ClN3O4S B11523458 1-[(8-Chloronaphthalen-1-yl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B11523458.png)
1-[(8-Chloronaphthalen-1-yl)sulfonyl]-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(8-Chloronaphthalen-1-yl)sulfonyl]-4-(4-nitrophenyl)piperazine is a complex organic compound with the molecular formula C20H18ClN3O4S and a molecular weight of 431.89 g/mol . This compound is characterized by the presence of a chloronaphthalene moiety, a sulfonyl group, a nitrophenyl group, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(8-Chloronaphthalen-1-yl)sulfonyl]-4-(4-nitrophenyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .
Chemical Reactions Analysis
1-[(8-Chloronaphthalen-1-yl)sulfonyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the chloronaphthalene moiety can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
1-[(8-Chloronaphthalen-1-yl)sulfonyl]-4-(4-nitrophenyl)piperazine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(8-Chloronaphthalen-1-yl)sulfonyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .
Comparison with Similar Compounds
1-[(8-Chloronaphthalen-1-yl)sulfonyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds such as:
1-(8-Chloronaphthalen-1-yl)sulfonyl-4-(4-aminophenyl)piperazine: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
1-(8-Chloronaphthalen-1-yl)sulfonyl-4-(4-methylphenyl)piperazine: The presence of a methyl group instead of a nitro group changes its chemical properties and potential uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18ClN3O4S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
1-(8-chloronaphthalen-1-yl)sulfonyl-4-(4-nitrophenyl)piperazine |
InChI |
InChI=1S/C20H18ClN3O4S/c21-18-5-1-3-15-4-2-6-19(20(15)18)29(27,28)23-13-11-22(12-14-23)16-7-9-17(10-8-16)24(25)26/h1-10H,11-14H2 |
InChI Key |
COFLALQJXFXHKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3C(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one](/img/structure/B11523381.png)
![Propan-2-yl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11523387.png)
![4-methoxy-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]-5-(trifluoromethyl)phenyl}benzamide](/img/structure/B11523403.png)
![N-[(5Z)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11523404.png)
![(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11523408.png)
![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B11523410.png)
![N,N'-bis(2-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11523414.png)
![2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11523420.png)


![1-(2,4-dichlorobenzyl)-4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-3-phenyl-1H-pyrazole](/img/structure/B11523440.png)
![ethyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11523447.png)

